4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of cyclohexadienones. This compound is characterized by the presence of an ethyl group, a hydroxy group, and a nitroanilino group attached to a cyclohexa-2,4-dien-1-one core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexa-2,4-dien-1-one core. This can be achieved through the oxidation of cyclohexadiene using oxidizing agents such as m-chloroperbenzoic acid.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl bromide in the presence of a strong base like sodium hydride.
Formation of the Nitroanilino Group: The nitroanilino group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2-nitroaniline with the ethylidene group on the cyclohexa-2,4-dien-1-one core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroanilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.
Substitution: Strong nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The nitroanilino group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. The compound’s overall structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one: Similar structure but with a different position of the nitro group.
4-Methyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-3-hydroxy-6-[1-(2-aminoanilino)ethylidene]cyclohexa-2,4-dien-1-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitroanilino and hydroxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
635678-29-4 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-ethyl-6-[C-methyl-N-(2-nitrophenyl)carbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H16N2O4/c1-3-11-8-12(16(20)9-15(11)19)10(2)17-13-6-4-5-7-14(13)18(21)22/h4-9,19-20H,3H2,1-2H3 |
InChI Key |
CPMWAEJARHBVNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=NC2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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